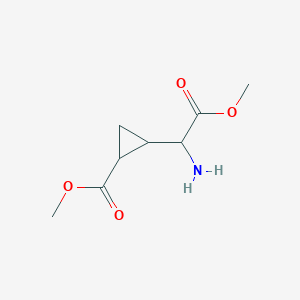
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol . This compound is primarily used for research purposes and is known for its unique cyclopropane ring structure, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with amino and methoxy groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Amination: The addition of the amino group using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate: A similar compound with a slightly different structure.
2-Methoxy-2-methylpropan-1-amine hydrochloride: Another compound with similar functional groups but different overall structure
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3 |
InChI Key |
YJHOGYKEUQJVMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


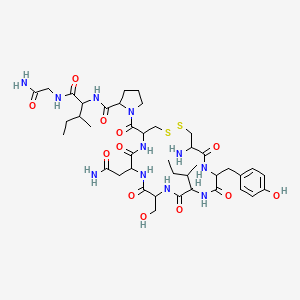
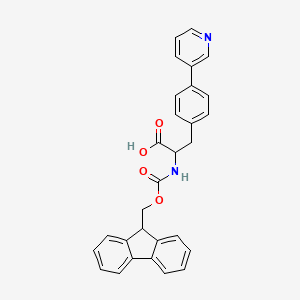

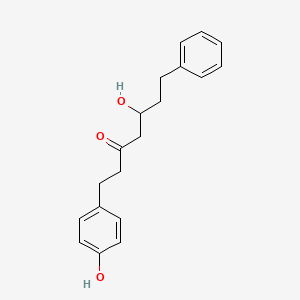
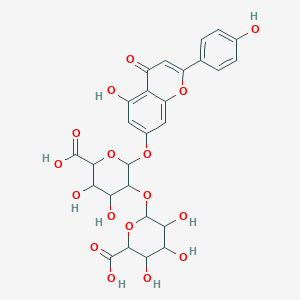
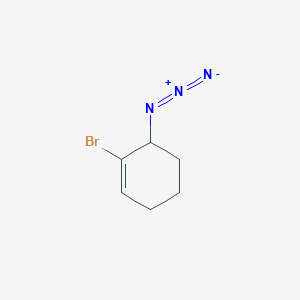

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)

![(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
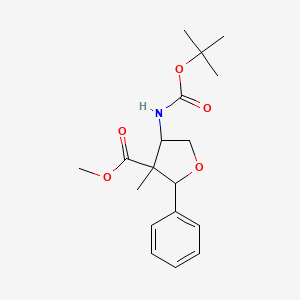
![tert-butyl 7-bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B12308309.png)

![(E)-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B12308323.png)
